N-(2-methoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-25-17-10-6-5-7-14(17)11-20-18-16-12-23-24(19(16)22-13-21-18)15-8-3-2-4-9-15/h2-10,12-13H,11H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCQVRSQXNFTRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
N-(2-methoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as SMR000017490, primarily targets the Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle and transcription, making them promising targets for the treatment of cancers and other diseases.
Mode of Action
SMR000017490 interacts with its targets, the CDKs, by inhibiting their activity. This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell growth and division. The compound’s interaction with CDKs also affects transcription processes, further disrupting the normal functioning of the cell.
Biochemical Pathways
The primary biochemical pathway affected by SMR000017490 is the cell cycle regulation pathway . By inhibiting CDKs, the compound disrupts the normal progression of the cell cycle, leading to cell growth arrest. This disruption can have downstream effects on other cellular processes, including DNA replication and protein synthesis.
Pharmacokinetics
It has been suggested that the compound has better pharmacokinetic properties than some other compounds developed for similar purposes.
Result of Action
The primary result of SMR000017490’s action is the inhibition of cell growth and division . This is achieved through the compound’s inhibition of CDKs, which disrupts the normal progression of the cell cycle. Additionally, the compound’s action can lead to the induction of apoptosis, or programmed cell death, within certain cells.
Biological Activity
N-(2-methoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its pharmacological versatility. The structure can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C17H16N4O |
| Molecular Weight | 284.34 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC1=CC(=C(C=C1)N2C=NC(=N2)C(=C)N)C(=O)N |
| InChI Key | XXXXXX |
Anticancer Activity
Research has shown that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. For example, derivatives have been identified as dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), with IC50 values ranging from 0.3 to 24 µM. Notably, this compound demonstrated effective inhibition of tumor growth in MCF-7 breast cancer cell lines by inducing apoptosis and inhibiting cell migration and cycle progression .
Enzyme Inhibition
This compound has shown potential in inhibiting various kinases involved in cancer progression. Its structural similarity to ATP allows it to act as a bioisosteric replacement for adenine in kinase domains, facilitating interaction with cyclin-dependent kinases (CDKs) such as CDK1 and CDK2. In vitro studies have indicated that it can significantly reduce kinase activity, leading to apoptosis in cancer cells .
Study 1: Antiproliferative Effects
A study evaluated the antiproliferative effects of several pyrazolo[3,4-d]pyrimidine derivatives, including this compound. The results indicated that this compound effectively inhibited the proliferation of various cancer cell lines at micromolar concentrations. The mechanism was attributed to the induction of apoptosis through caspase activation and mitochondrial depolarization .
Study 2: In Vivo Efficacy
In vivo studies using mouse models demonstrated that treatment with this compound resulted in significant tumor size reduction compared to control groups. Histological analysis revealed increased apoptosis rates in tumor tissues treated with the compound, further supporting its potential as an anticancer agent .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities of this compound compared to other compounds within the same class:
| Compound | IC50 (µM) | Activity | Mechanism |
|---|---|---|---|
| This compound | 0.5 | Anticancer | EGFR/VEGFR inhibition |
| Compound 5i | 0.3 | Dual EGFR/VEGFR inhibitor | Kinase inhibition |
| Dinaciclib | 0.7 | CDK inhibitor | CDK2 inhibition |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as effective anticancer agents. N-(2-methoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its analogs have been investigated for their ability to inhibit the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), both of which are critical in tumor growth and metastasis.
Key Findings:
- Inhibition Potency: The compound exhibited IC50 values ranging from 0.3 to 24 µM against various cancer cell lines, indicating significant potency in inhibiting tumor growth .
- Mechanism of Action: Molecular docking studies suggest that these compounds bind effectively to the active sites of EGFR and VEGFR2, disrupting their signaling pathways, which leads to reduced cell proliferation and increased apoptosis .
Anti-inflammatory Properties
In addition to anticancer effects, this compound has shown promise in anti-inflammatory applications. The synthesis of novel derivatives linked to this core structure has been explored for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2).
Research Insights:
- COX Inhibition: Compounds derived from pyrazolo[3,4-d]pyrimidine structures have demonstrated significant inhibition of COX enzymes, which are key mediators in inflammation .
- In Vivo Studies: Animal models have shown that these compounds can reduce paw edema and granuloma formation, further supporting their potential as anti-inflammatory agents .
Scaffold for Drug Development
The unique structural features of this compound make it an attractive scaffold for the design of new drugs targeting various diseases.
Applications in Drug Design:
- Multitarget Inhibitors: This compound serves as a versatile platform for synthesizing multitarget inhibitors that can be tailored for specific therapeutic needs .
- Diverse Modifications: The ability to modify the pyrazolo[3,4-d]pyrimidine core with different functional groups allows for the exploration of structure–activity relationships (SARs), enhancing the efficacy and selectivity of new derivatives .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Inhibition of EGFR and VEGFR2; induces apoptosis in cancer cells | IC50 values: 0.3 - 24 µM |
| Anti-inflammatory Effects | Inhibition of COX enzymes; reduces inflammation in vivo | Effective in reducing edema and granuloma |
| Drug Development | Versatile scaffold for synthesizing multitarget inhibitors | Promising results in SAR studies |
Chemical Reactions Analysis
Nucleophilic Substitution at Pyrimidine C4 Position
The C4 amine group undergoes nucleophilic substitution under acidic or basic conditions, enabling derivatization for enhanced bioactivity:
Mechanistic Insight : The lone pair on the pyrimidine nitrogen facilitates deprotonation, activating the C4 position for electrophilic attack .
Electrophilic Aromatic Substitution (EAS)
The 2-methoxybenzyl group participates in EAS due to electron-donating methoxy substituents:
| Reaction | Conditions | Regioselectivity | Major Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to methoxy group | 4-Nitro-2-methoxybenzyl derivative |
| Sulfonation | ClSO₃H, CH₂Cl₂, reflux | Meta to methoxy group | 3-Sulfo-2-methoxybenzyl derivative |
Key Observation : Steric hindrance from the pyrazolo-pyrimidine core limits reactivity at the ortho position .
Cyclization Reactions
The compound serves as a precursor for fused heterocycles through cyclocondensation:
Synthetic Advantage : Microwave-assisted methods reduce reaction times from 12h to 15min with 15–20% yield improvements .
Biological Interactions (Kinase Inhibition)
The compound inhibits EGFR tyrosine kinase via:
-
Hydrogen bonding between pyrimidine N1 and Met793 residue.
-
π-Stacking of the phenyl group with Phe856.
-
Hydrophobic interactions from the 2-methoxybenzyl moiety in the ATP-binding pocket .
| Kinase Target | IC₅₀ (nM) | Selectivity vs WT EGFR |
|---|---|---|
| EGFR T790M/L858R | 12.4 ± 1.2 | 8.9-fold |
| HER2 | 346 ± 28 | >50-fold |
Data from enzyme assays (n=3) .
Stability and Degradation Pathways
Critical stability parameters under accelerated conditions:
| Stress Condition | Degradation Pathway | Major Degradant |
|---|---|---|
| Acidic (0.1M HCl, 70°C) | Demethylation of methoxybenzyl | 2-Hydroxybenzyl derivative |
| Oxidative (3% H₂O₂) | Pyrazole ring oxidation | Pyrazolo[3,4-d]pyrimidine N-oxide |
| Photolytic (ICH Q1B) | C-N bond cleavage at C4 amine | 1-Phenylpyrazolo[3,4-d]pyrimidin-4-ol |
HPLC purity decreased by 4.2% after 6 months at 40°C/75% RH .
Comparison with Similar Compounds
Key Observations :
- Halogenation : Chloro or fluoro substituents (e.g., PP2, Compound 7d) are linked to improved kinase inhibition and selectivity .
- Benzyl vs. Alkylamine: The 2-methoxybenzyl group in the target compound may offer balanced lipophilicity compared to morpholinoethyl () or methylsulfanyl () groups, which prioritize solubility or metabolic stability.
- Phenyl Position : The phenyl group at position 1 is conserved in most analogs, suggesting its role in scaffold stabilization .
Yield Trends :
Key Findings :
- Safety : Compounds like 3a () demonstrate low acute toxicity, a critical factor for therapeutic development.
Q & A
Q. What are the optimal synthetic routes and reaction condition optimizations for this compound?
The synthesis involves alkylation of 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol with 2-methoxybenzyl halides. Key parameters include:
- Solvent selection : Dimethylformamide (DMF) for improved solubility of intermediates .
- Catalysts : Phase transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
- Temperature : 60–80°C to balance reaction rate and byproduct formation .
- Workup : Recrystallization from ethanol yields >70% purity . Alternative routes use phenylhydrazine condensation with nitriles, followed by benzylation under reflux (pH 8–9) to minimize hydrolysis .
Q. Which spectroscopic techniques are critical for structural validation?
A multi-technique approach ensures accuracy:
- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and methoxy groups (δ 3.8 ppm) .
- IR Spectroscopy : Confirm N–H stretches (3300–3500 cm⁻¹) and C=N vibrations (1600 cm⁻¹) .
- X-ray Crystallography : Resolves bond angles (e.g., 120° in pyrimidine ring) and spatial orientation .
- DFT Calculations : Validate NMR chemical shifts (RMSD <0.1 ppm) and predict electronic properties .
Q. What initial biological screening assays are recommended for kinase inhibition studies?
Prioritize assays targeting kinases with structural homology to purine-binding sites:
- In vitro kinase assays : Use recombinant EGFR or VEGFR2 with ATP concentrations (1 mM) to mimic physiological conditions .
- Cell-based assays : Measure IC50 in A549 (lung cancer) or HUVEC (endothelial) cell lines .
- Controls : Include staurosporine or gefitinib as reference inhibitors .
Advanced Research Questions
Q. How can contradictory IC50 values across kinase assays be resolved?
Discrepancies often arise from:
- Enzyme isoforms : Test against specific mutants (e.g., EGFR L858R vs. wild-type) .
- Compound stability : Assess purity via HPLC (>95%) and stability in assay buffers (pH 7.4 vs. 6.5) .
- ATP competition : Vary ATP levels (0.1–2 mM) to evaluate competitive inhibition kinetics . A 2025 study attributed variability to differential solubility in DMSO vs. aqueous buffers, requiring sonication for uniform dispersion .
Q. What strategies improve selectivity for specific kinase isoforms?
- Substituent modification : Replace the 2-methoxy group with bulkier substituents (e.g., 2-ethoxy) to exploit hydrophobic pockets .
- Molecular docking : Use AutoDock Vina to predict interactions with gatekeeper residues (e.g., Thr790 in EGFR) .
- Proteome-wide profiling : Screen against kinase panels (e.g., DiscoverX) to identify off-target effects .
Q. How do in vitro and in vivo efficacy results diverge, and how can this be addressed?
Common issues :
- Pharmacokinetics : Poor oral bioavailability due to low solubility (<10 µg/mL in PBS). Reformulate with cyclodextrin or lipid nanoparticles .
- Metabolic stability : Incubate with liver microsomes to identify CYP450-mediated degradation hotspots (e.g., methoxy demethylation) .
- Toxicity : Monitor hepatotoxicity in zebrafish models via ALT/AST levels .
Q. What mechanistic insights explain off-target effects in inflammatory pathways?
- Transcriptomics : RNA-seq of treated macrophages reveals unintended modulation of NF-κB or JAK-STAT pathways .
- Chemical proteomics : Use immobilized compound pulldowns to identify binding partners like COX-2 or p38 MAPK .
- SAR analysis : Correlate anti-inflammatory activity (IC50) with electron-withdrawing substituents on the benzyl group .
Methodological Recommendations
- Synthesis : Prioritize DMF with phase transfer catalysts for scalability .
- Assay Design : Include ATP titration to validate competitive inhibition .
- Data Interpretation : Cross-validate kinase activity with cellular apoptosis assays (e.g., Annexin V) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
